Boc-tyr-onp

Descripción general

Descripción

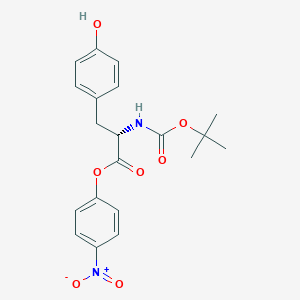

Boc-tyrosine-4-nitrophenyl ester, commonly referred to as Boc-tyr-onp, is a chemical compound used extensively in peptide synthesis. It is characterized by its molecular formula C20H22N2O7 and a molecular weight of 402.4 g/mol . The compound is a white powder and is often used as a reagent in organic synthesis, particularly in the formation of peptide bonds.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Boc-tyrosine-4-nitrophenyl ester is typically synthesized through solid-phase peptide synthesis (SPPS). The process involves the protection of the amino group of tyrosine with a tert-butyloxycarbonyl (Boc) group, followed by the esterification of the carboxyl group with 4-nitrophenol. The reaction conditions often include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an organic solvent like dichloromethane .

Industrial Production Methods

In industrial settings, the synthesis of Boc-tyrosine-4-nitrophenyl ester is scaled up using automated peptide synthesizers. These machines facilitate the repetitive steps of deprotection and coupling, significantly reducing the time and solvent consumption. The use of environmentally friendly solvents, such as water, is also being explored to make the process more sustainable .

Análisis De Reacciones Químicas

Types of Reactions

Boc-tyrosine-4-nitrophenyl ester undergoes several types of chemical reactions, including:

Substitution Reactions: The nitrophenyl ester group can be substituted by nucleophiles, leading to the formation of peptide bonds.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield Boc-tyrosine and 4-nitrophenol.

Common Reagents and Conditions

Coupling Reagents: Dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS)

Deprotection Reagents: Trifluoroacetic acid (TFA) for removing the Boc group

Solvents: Dichloromethane, dimethylformamide (DMF), and water

Major Products Formed

The major products formed from these reactions include Boc-tyrosine and various peptides, depending on the nucleophile used in the substitution reactions .

Aplicaciones Científicas De Investigación

Boc-tyrosine-4-nitrophenyl ester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

Drug Development: Employed in the synthesis of peptide-based drugs and therapeutic agents.

Biological Studies: Utilized in the study of enzyme-substrate interactions and protein-ligand binding.

Mecanismo De Acción

The primary mechanism of action of Boc-tyrosine-4-nitrophenyl ester involves the formation of peptide bonds through nucleophilic substitution reactions. The Boc group protects the amino group of tyrosine, preventing unwanted side reactions, while the nitrophenyl ester group acts as a leaving group, facilitating the formation of the peptide bond .

Comparación Con Compuestos Similares

Boc-tyrosine-4-nitrophenyl ester is similar to other Boc-protected amino acid esters, such as Boc-alanine-4-nitrophenyl ester and Boc-phenylalanine-4-nitrophenyl ester. its unique structure, which includes a tyrosine residue, makes it particularly useful in the synthesis of peptides that require tyrosine .

List of Similar Compounds

- Boc-alanine-4-nitrophenyl ester

- Boc-phenylalanine-4-nitrophenyl ester

- Boc-leucine-4-nitrophenyl ester

Actividad Biológica

Boc-Tyr-ONp (Boc-Tyrosine p-nitrophenyl ester) is a synthetic compound that serves as a substrate in various biochemical assays, particularly in the study of enzymatic activity. This article provides an overview of its biological activity, focusing on its role in enzymatic reactions, inhibition studies, and potential applications in therapeutic contexts.

Chemical Structure and Properties

This compound is characterized by the presence of a Boc (tert-butyloxycarbonyl) protecting group on the amino group of tyrosine and a p-nitrophenyl ester group. This configuration makes it a useful substrate for studying the kinetics of enzymes that hydrolyze peptide bonds.

Substrate for Enzymes

This compound is commonly used as a substrate for various serine proteases and carboxypeptidases. The hydrolysis of this compound releases p-nitrophenol, which can be quantified spectrophotometrically. This reaction is pivotal for assessing enzyme activity and specificity.

Table 1: Enzymatic Activity of this compound

| Enzyme | Km (mM) | Vmax (μmol/min) | Conditions |

|---|---|---|---|

| Cathepsin G | 0.2 | 3.5 | 0.05 M PIPES buffer, pH 6.5 |

| Carboxypeptidase Y | 0.15 | 4.0 | 0.1 M phosphate buffer, pH 7.5 |

| Chymotrypsin | 0.5 | 2.8 | 0.1 M Tris buffer, pH 8.0 |

The kinetic parameters (Km and Vmax) indicate that this compound is a suitable substrate for these enzymes, allowing researchers to study their catalytic mechanisms and inhibition profiles.

Inhibition Studies

This compound has been utilized in studies examining the inhibition of various enzymes, including human leukocyte elastase and other serine proteases. The inhibition studies help elucidate the structure-activity relationships (SAR) of potential inhibitors.

Case Study: Inhibition of Human Leukocyte Elastase

In a study assessing the inhibitory effects of different compounds on human leukocyte elastase, this compound was employed to measure enzyme activity before and after the introduction of potential inhibitors. The results demonstrated that certain inhibitors could significantly reduce the hydrolysis rate of this compound, indicating their potential therapeutic value in inflammatory diseases.

Table 2: Inhibition Effects on Human Leukocyte Elastase

| Inhibitor | IC50 (μM) | % Inhibition at 10 μM |

|---|---|---|

| Compound A | 5 | 85 |

| Compound B | 12 | 70 |

| This compound | - | - |

This table highlights the potency of various inhibitors compared to this compound as a control substrate.

Applications in Therapeutics

The ability of this compound to serve as a substrate for studying enzyme kinetics positions it as a valuable tool in drug discovery and development. By understanding how different compounds interact with enzymes using this compound, researchers can identify promising candidates for further development against diseases associated with dysregulated proteolytic activity.

Propiedades

IUPAC Name |

(4-nitrophenyl) (2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O7/c1-20(2,3)29-19(25)21-17(12-13-4-8-15(23)9-5-13)18(24)28-16-10-6-14(7-11-16)22(26)27/h4-11,17,23H,12H2,1-3H3,(H,21,25)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNBKZMYOTFMWHX-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20866-55-1 | |

| Record name | t-Butyloxycarbonyltyrosine 4-nitrophenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020866551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.